molecular formula C16H21ClN2O4 B5579902 ethyl 4-[2-(4-chloro-2-methylphenoxy)acetyl]piperazine-1-carboxylate

ethyl 4-[2-(4-chloro-2-methylphenoxy)acetyl]piperazine-1-carboxylate

Cat. No.: B5579902
M. Wt: 340.80 g/mol
InChI Key: RORINWQDOSZLGU-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-chloro-2-methylphenoxy)acetyl]piperazine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a phenoxy group, and an ester functional group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Scientific Research Applications

Ethyl 4-[2-(4-chloro-2-methylphenoxy)acetyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

Phenoxy herbicides, including (4-chloro-2-methylphenoxy)acetic acid, act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, selectively killing broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Safety and Hazards

The compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid release to the environment, and it should not be eaten, drunk, or smoked when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(4-chloro-2-methylphenoxy)acetyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-chloro-2-methylphenoxy)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives under oxidative conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxy derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-(4-chloro-2-methylphenoxy)acetyl]piperazine-1-carboxylate is unique due to its combination of a piperazine ring, phenoxy group, and ester functional group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 4-[2-(4-chloro-2-methylphenoxy)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4/c1-3-22-16(21)19-8-6-18(7-9-19)15(20)11-23-14-5-4-13(17)10-12(14)2/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORINWQDOSZLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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